molecular formula C26H35NO4 B14259074 Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester CAS No. 302776-66-5

Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester

Cat. No.: B14259074
CAS No.: 302776-66-5
M. Wt: 425.6 g/mol
InChI Key: JPOXWGRLGCTRLD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester is a chemical compound commonly used in cosmetics and sunscreens for its excellent UV-absorbing propertiesThis compound plays a crucial role in protecting the skin from the harmful effects of UV radiation, particularly UVA and UVB rays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester typically involves the reaction of hexyl benzoate with diethylamino hydroxybenzoyl hexyl benzoate. The process includes heating the mixture to approximately 70-80°C until it melts and then allowing it to crystallize upon cooling .

Industrial Production Methods

In industrial settings, the production of this compound involves adjusting the reaction mixture obtained by reacting 2-(4’-diethylamino-2’-hydroxybenzoyl)benzoic acid with n-hexanol to a pH of more than 7. The mixture is then extracted with an aqueous phase and adsorbed over at least two different adsorbents .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester undergoes various chemical reactions, including hydrolysis under strong acidic or basic conditions . It is also susceptible to oxidation and reduction reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid and strong bases like sodium hydroxide. The compound is also reactive with oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include the corresponding benzoic acid derivatives and alcohols. For instance, hydrolysis of the ester bond yields benzoic acid and 2-ethylhexanol .

Scientific Research Applications

Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a UV filter in various formulations. In biology and medicine, it is studied for its potential protective effects against UV-induced skin damage. In the cosmetic industry, it is a key ingredient in sunscreens, moisturizers, and other skincare products due to its stability and compatibility with various cosmetic ingredients .

Mechanism of Action

The compound exerts its effects by absorbing UVA radiation, thereby protecting skin cells from its harmful influence. It acts as a stable UVA absorber, which means it can absorb and dissipate the energy from UV radiation without breaking down . The molecular targets and pathways involved include the absorption of UV radiation by the aromatic rings and the subsequent dissipation of energy as heat.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-[4-(diethylamino)-2-hydroxybenzoyl]-, 2-ethylhexyl ester is unique due to its exceptional UV-absorbing properties and stability. Unlike some other UV filters, it does not easily degrade under UV exposure, making it highly effective in long-lasting sun protection formulations .

Properties

CAS No.

302776-66-5

Molecular Formula

C26H35NO4

Molecular Weight

425.6 g/mol

IUPAC Name

2-ethylhexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate

InChI

InChI=1S/C26H35NO4/c1-5-9-12-19(6-2)18-31-26(30)22-14-11-10-13-21(22)25(29)23-16-15-20(17-24(23)28)27(7-3)8-4/h10-11,13-17,19,28H,5-9,12,18H2,1-4H3

InChI Key

JPOXWGRLGCTRLD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)N(CC)CC)O

Origin of Product

United States

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